molecular formula C9H8F5N B13530786 3-Trifluoromethyl-beta, beta-difluorophenethylamine

3-Trifluoromethyl-beta, beta-difluorophenethylamine

Cat. No.: B13530786
M. Wt: 225.16 g/mol
InChI Key: OHOSQEFCKKLTBY-UHFFFAOYSA-N
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Description

3-Trifluoromethyl-beta, beta-difluorophenethylamine is a fluorinated organic compound characterized by the presence of trifluoromethyl and difluorophenethyl groups. This compound is of significant interest in various fields due to its unique chemical properties, which include high thermal stability and resistance to metabolic degradation. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and chemical stability, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethyl-beta, beta-difluorophenethylamine typically involves the introduction of trifluoromethyl and difluorophenethyl groups into a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethyl-beta, beta-difluorophenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaOMe, KOtBu, DMF

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted phenethylamines

Scientific Research Applications

3-Trifluoromethyl-beta, beta-difluorophenethylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-beta, beta-difluorophenethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and difluorophenethyl groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Trifluoromethylphenethylamine
  • 3,4-Difluorophenethylamine
  • 3-Trifluoromethyl-4-fluorophenethylamine

Comparison

Compared to similar compounds, 3-Trifluoromethyl-beta, beta-difluorophenethylamine exhibits unique properties due to the presence of both trifluoromethyl and difluorophenethyl groups. This dual fluorination enhances its chemical stability, metabolic resistance, and biological activity. While other compounds may possess one or the other fluorinated group, the combination in this compound provides a synergistic effect, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H8F5N

Molecular Weight

225.16 g/mol

IUPAC Name

2,2-difluoro-2-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H8F5N/c10-8(11,5-15)6-2-1-3-7(4-6)9(12,13)14/h1-4H,5,15H2

InChI Key

OHOSQEFCKKLTBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)(F)F

Origin of Product

United States

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